molecular formula C9H11ClO B2534024 4-Chloro-3-methylphenethyl alcohol CAS No. 842123-86-8

4-Chloro-3-methylphenethyl alcohol

Cat. No.: B2534024
CAS No.: 842123-86-8
M. Wt: 170.64
InChI Key: HLXBTHBJWJHJMK-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenethyl alcohol, also known as 2-(4-Chloro-3-methylphenyl)ethan-1-ol, is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with an ethyl alcohol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylphenethyl alcohol can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, H2 with Pd catalyst.

    Substitution: NaOCH3, NaOH, and other nucleophiles.

Major Products Formed

    Oxidation: 4-Chloro-3-methylbenzaldehyde, 4-chloro-3-methylbenzoic acid.

    Reduction: 4-Chloro-3-methylphenethyl alkane.

    Substitution: 4-Methoxy-3-methylphenethyl alcohol.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that exert biological effects. For example, its oxidation products may interact with cellular components, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methylphenethyl alcohol is unique due to the presence of both a chloro and a methyl group on the phenyl ring, along with an ethyl alcohol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-chloro-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXBTHBJWJHJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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